molecular formula C16H23NO4 B2886454 4-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-2,2-dimethyl-tetrahydro-pyran-4-ol CAS No. 355822-82-1

4-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-2,2-dimethyl-tetrahydro-pyran-4-ol

Cat. No.: B2886454
CAS No.: 355822-82-1
M. Wt: 293.363
InChI Key: YUFGVAYYXDAHKF-UHFFFAOYSA-N
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Description

The compound “4-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-2,2-dimethyl-tetrahydro-pyran-4-ol” is a complex organic molecule featuring a benzo[1,3]dioxole moiety, an amino group, and a tetrahydropyran ring

Mechanism of Action

Target of Action

Similar compounds with a benzo[d][1,3]dioxol-5-ylmethyl structure have been evaluated for their antitumor activities against various cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that the compound might interact with its targets to disrupt normal cell function, leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-2,2-dimethyl-tetrahydro-pyran-4-ol” typically involves multiple steps:

    Formation of Benzo[1,3]dioxole Moiety: The benzo[1,3]dioxole ring can be synthesized by the cyclization of catechol with formaldehyde under acidic conditions.

    Aminomethylation: The benzo[1,3]dioxole derivative is then subjected to aminomethylation using formaldehyde and an amine source to introduce the amino group.

    Formation of Tetrahydropyran Ring: The final step involves the cyclization of the intermediate with a suitable diol under acidic conditions to form the tetrahydropyran ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the amino group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzo[1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could be a useful probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be investigated as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Comparison with Similar Compounds

Similar Compounds

    Benzo[1,3]dioxole Derivatives: Compounds with similar benzo[1,3]dioxole moieties, such as piperonyl alcohol and piperonal.

    Tetrahydropyran Derivatives: Compounds like tetrahydropyran-4-ol and its derivatives.

Uniqueness

The uniqueness of “4-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-2,2-dimethyl-tetrahydro-pyran-4-ol” lies in its combination of structural features. The presence of both the benzo[1,3]dioxole and tetrahydropyran rings, along with the aminomethyl group, provides a distinct chemical scaffold that can be exploited for various applications.

Properties

IUPAC Name

4-[(1,3-benzodioxol-5-ylmethylamino)methyl]-2,2-dimethyloxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2)9-16(18,5-6-21-15)10-17-8-12-3-4-13-14(7-12)20-11-19-13/h3-4,7,17-18H,5-6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFGVAYYXDAHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CNCC2=CC3=C(C=C2)OCO3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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